molecular formula C14H10N4O7 B14147033 4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid

4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid

Cat. No.: B14147033
M. Wt: 346.25 g/mol
InChI Key: RNLCIEBMEQDTCS-VIZOYTHASA-N
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Description

4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid is a complex organic compound that features a nitrofuran moiety, a hydrazone linkage, and a benzoic acid group. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the nitrofuran group suggests possible antimicrobial properties, while the benzoic acid moiety may contribute to its overall stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid typically involves multiple steps:

    Formation of the nitrofuran intermediate: The initial step involves the synthesis of the 5-nitrofuran-2-ylmethylidene intermediate. This can be achieved by reacting 5-nitrofuran-2-carbaldehyde with an appropriate hydrazine derivative under acidic or basic conditions.

    Hydrazone formation: The intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage. This step often requires refluxing in an organic solvent such as ethanol or methanol.

    Acylation: The hydrazone intermediate is acylated using an acyl chloride or anhydride to introduce the 2-oxoacetyl group.

    Coupling with benzoic acid: Finally, the acylated hydrazone is coupled with 4-aminobenzoic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of reactive oxygen species.

    Reduction: The nitro group in the nitrofuran can be reduced to an amine under appropriate conditions, such as using hydrogen gas and a palladium catalyst.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of reactive oxygen species or oxidized derivatives of the nitrofuran moiety.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted hydrazone derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its nitrofuran moiety, this compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Biological Studies: The compound can be used to study the mechanisms of action of nitrofuran-based drugs and their interactions with biological targets.

    Chemical Biology: It can serve as a probe to investigate the role of hydrazone linkages in biological systems.

    Industrial Applications: The compound’s stability and solubility properties may make it useful in the formulation of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid likely involves multiple pathways:

    Antimicrobial Activity: The nitrofuran moiety can generate reactive oxygen species upon reduction, leading to oxidative stress and damage to microbial cells.

    Enzyme Inhibition: The hydrazone linkage may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.

    DNA Interaction: The compound may intercalate into DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known nitrofuran antibiotic with similar antimicrobial properties.

    Furazolidone: Another nitrofuran derivative used as an antimicrobial agent.

    Nitrofurazone: A topical antibacterial agent with a nitrofuran moiety.

Uniqueness

4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid is unique due to its combination of a nitrofuran moiety, a hydrazone linkage, and a benzoic acid group. This unique structure may confer distinct biological activities and chemical properties compared to other nitrofuran derivatives.

Properties

Molecular Formula

C14H10N4O7

Molecular Weight

346.25 g/mol

IUPAC Name

4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid

InChI

InChI=1S/C14H10N4O7/c19-12(16-9-3-1-8(2-4-9)14(21)22)13(20)17-15-7-10-5-6-11(25-10)18(23)24/h1-7H,(H,16,19)(H,17,20)(H,21,22)/b15-7+

InChI Key

RNLCIEBMEQDTCS-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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